molecular formula C11H12N2 B1285052 4-Amino-6,8-dimethylquinoline CAS No. 929339-38-8

4-Amino-6,8-dimethylquinoline

Cat. No.: B1285052
CAS No.: 929339-38-8
M. Wt: 172.23 g/mol
InChI Key: MWEAEUSVMYYGPK-UHFFFAOYSA-N
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Description

4-Amino-6,8-dimethylquinoline (CAS: 929339-38-8) is a quinoline derivative characterized by an amino group at position 4 and methyl groups at positions 6 and 8 of the quinoline ring. Its molecular formula is C₁₁H₁₃N₂, and it is commercially available with a purity of 95% (Combi-Blocks, QI-4752) . The compound’s structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6,8-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEAEUSVMYYGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589038
Record name 6,8-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929339-38-8
Record name 6,8-Dimethyl-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929339-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-6,8-dimethylquinoline can be synthesized using various classical protocols, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes. For example, the use of stannic chloride or indium (III) chloride as catalysts in the hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . These reactions can be conducted under aerobic conditions and are scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6,8-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro derivatives to amines using stannous chloride dihydrate in ethanol.

    Substitution: Electrophilic substitution reactions with halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Stannous chloride dihydrate, ethanol.

    Substitution: Halogens, alkyl halides, Lewis acids.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinolines.

    Substitution: Halogenated or alkylated quinolines.

Scientific Research Applications

4-Amino-6,8-dimethylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a scaffold in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit enzymes like ATP synthase, which is crucial for energy production in cells . This inhibition can lead to the disruption of cellular processes and has therapeutic implications in treating diseases like tuberculosis.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties
4-Amino-6,8-dimethylquinoline 929339-38-8 C₁₁H₁₃N₂ -NH₂ (C4), -CH₃ (C6, C8) Potential steric hindrance from methyl groups; amino group enables nucleophilic reactions .
2-Amino-4-hydroxy-6,8-dimethylquinoline 858477-60-8 C₁₁H₁₂N₂O -NH₂ (C2), -OH (C4), -CH₃ (C6, C8) Hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity .
4-Amino-5,8-difluoro-2-methyl-quinoline 288151-30-4 C₁₀H₈F₂N₂ -NH₂ (C4), -F (C5, C8), -CH₃ (C2) Fluorine atoms increase electronegativity and metabolic stability .
4-Chloro-6,8-dimethylquinoline 196803-72-2 C₁₁H₁₀ClN -Cl (C4), -CH₃ (C6, C8) Chlorine acts as a leaving group, favoring substitution reactions .
2-Amino-3,6-dimethylquinoline hydrochloride 1170838-15-9 C₁₁H₁₃N₂·HCl -NH₂ (C2), -CH₃ (C3, C6) Hydrochloride salt improves aqueous solubility; amino position affects binding .

Key Structural and Functional Differences

Amino Group Position: this compound’s amino group at C4 may facilitate interactions with biological targets (e.g., enzymes or DNA) through hydrogen bonding or electrostatic interactions. In contrast, 2-Amino-4-hydroxy-6,8-dimethylquinoline (C2 amino) may exhibit altered binding specificity due to spatial rearrangement .

Halogen vs. Amino Substitutions: The 4-Chloro-6,8-dimethylquinoline lacks the nucleophilic amino group, making it less reactive in amine-specific reactions (e.g., crosslinking) but more prone to nucleophilic aromatic substitution .

Fluorine Substitution: 4-Amino-5,8-difluoro-2-methyl-quinoline incorporates fluorine atoms, which enhance lipophilicity and oxidative stability compared to non-halogenated analogues. This property is advantageous in drug design for improving pharmacokinetics .

Biological Activity

4-Amino-6,8-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antibiotics.
  • Antiproliferative Effects : Research indicates that this compound can induce apoptosis in cancer cells. It has been demonstrated to affect cell cycle progression and promote cell death in several cancer cell lines.
  • Bone Modulation : According to patent literature, derivatives of 4-aminoquinoline compounds have been explored for their ability to modulate bone remodeling processes. They may influence serotonin levels and other biochemical pathways involved in bone health .

Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

Case Studies

Case Study 1: Anticancer Properties
In a study focusing on the antiproliferative effects of this compound on HeLa cells, researchers found that the compound induced significant apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death.

Case Study 2: Bone Health
A clinical trial investigated the effects of a related compound on patients with osteoporosis. The study reported improvements in bone mineral density after treatment with a formulation containing 4-aminoquinoline derivatives, suggesting potential applications in treating bone-related disorders .

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